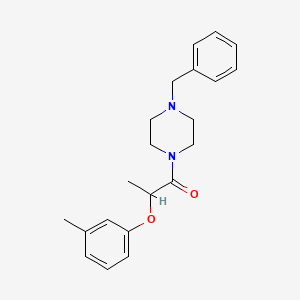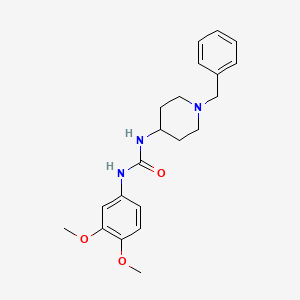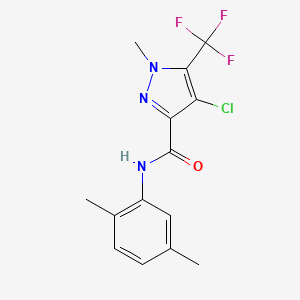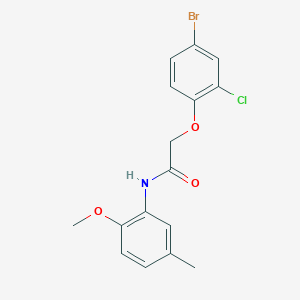![molecular formula C16H12BrNO3S B4611519 3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4611519.png)
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H12BrNO3S and its molecular weight is 378.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.97213 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study has synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The presence of a nitro group on the thiazolidinone moiety and the position of the substituted aryl ring were crucial for antiproliferative activity, with compounds showing potent effects on all tested carcinoma cell lines (Chandrappa et al., 2008).
Antimicrobial and Antiproliferative Agents
Another study designed a library of thiazolidin-2,4-dione molecules for screening as antimicrobial and anticancer agents. Molecular docking studies identified specific analogues with significant docking scores against S. aureus GyrB ATPase and CDK-8 proteins, indicating potential as lead structures for new antimicrobial and anticancer agents (Kumar et al., 2022).
Selective Cytotoxic and Genotoxic Activities
Research on benzylidene-2,4-thiazolidinedione derivatives revealed that one compound exhibited potent cytotoxicity, especially against NCI-H292 lung cancer cell lines, without being cytotoxic to PBMCs. This compound induced apoptosis in cancer cells and demonstrated selective cytotoxic and genotoxic activity (Rodrigues et al., 2018).
Synthesis and Anti-inflammatory Activity
A study synthesized new arylidene-thiazolidine-2,4-diones as PPARgamma ligands and evaluated their anti-inflammatory activities. These compounds exhibited significant biological efficacy, suggesting their roles as potential ligands for PPARgamma (Barros et al., 2010).
Antidiabetic Agents
Further investigation into the synthesis of 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321) and related compounds showed promising hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice, suggesting potential as antidiabetic agents (Sohda et al., 1982).
Eigenschaften
IUPAC Name |
(5Z)-5-[(5-bromo-2-prop-2-ynoxyphenyl)methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3S/c1-3-7-18-15(19)14(22-16(18)20)10-11-9-12(17)5-6-13(11)21-8-4-2/h2-3,5-6,9-10H,1,7-8H2/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEXQNDJQNOGCX-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC#C)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC#C)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4611436.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B4611438.png)


![N-[2,2-bis(phenylsulfonyl)vinyl]-4-bromoaniline](/img/structure/B4611458.png)
![6-bromo-4-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B4611463.png)

![N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4611485.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4611486.png)

![1-(2,3-dihydro-1H-inden-5-yl)-3-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4611497.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4611500.png)
![3-amino-N-(2-furylmethyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4611507.png)
![N~1~-(5-{[2-(4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE](/img/structure/B4611531.png)
